
Chromous sulfate pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromous sulfate pentahydrate, also known as chromium(II) sulfate pentahydrate, is an inorganic compound with the chemical formula CrSO₄·5H₂O. It is a blue crystalline solid that dissolves readily in water. This compound is known for its ability to act as a reducing agent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromous sulfate pentahydrate can be synthesized by treating chromium metal with aqueous sulfuric acid. The reaction is as follows: [ \text{Cr} + \text{H}_2\text{SO}_4 + 5 \text{H}_2\text{O} \rightarrow \text{CrSO}_4·5\text{H}_2\text{O} + \text{H}_2 ] This reaction produces this compound and hydrogen gas .
Another method involves the reaction of sulfate salts with chromium(II) acetate or the reduction of chromium(III) sulfate with zinc .
Industrial Production Methods
In industrial settings, this compound is often produced through the reduction of chromium(III) sulfate using zinc. This method is preferred due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Chromous sulfate pentahydrate undergoes various types of chemical reactions, including:
Oxidation: It is easily oxidized by air to form chromium(III) species.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can participate in ligand exchange reactions where water molecules in its coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Exposure to air or oxygen.
Reduction: Commonly used in the presence of organic substrates.
Substitution: Typically involves other ligands in aqueous solutions.
Major Products Formed
Oxidation: Chromium(III) sulfate.
Reduction: Various reduced organic compounds.
Substitution: Complexes with different ligands.
Aplicaciones Científicas De Investigación
Chromous sulfate pentahydrate has several scientific research applications:
Mecanismo De Acción
Chromous sulfate pentahydrate exerts its effects primarily through its ability to act as a reducing agent. In biological systems, chromium is involved in the metabolism of glucose, insulin, and blood lipids. It potentiates insulin signaling cascades by affecting effector molecules downstream of the insulin receptor . This involves the phosphorylation of multiple intracellular domains and protein kinases, ultimately promoting the translocation of glucose transporter-4 vesicles to the cell surface and regulating glucose uptake .
Comparación Con Compuestos Similares
Similar Compounds
Chromium(III) sulfate: An inorganic compound with the formula Cr₂(SO₄)₃.
Copper(II) sulfate pentahydrate: Similar in structure to chromous sulfate pentahydrate, but with copper instead of chromium.
Uniqueness
This compound is unique due to its specific oxidation state (chromium(II)) and its ability to act as a reducing agent. Its paramagnetic properties and interactions with biological molecules also distinguish it from other similar compounds .
Propiedades
Número CAS |
15928-77-5 |
|---|---|
Fórmula molecular |
CrH10O9S |
Peso molecular |
238.14 g/mol |
Nombre IUPAC |
chromium(2+);sulfate;pentahydrate |
InChI |
InChI=1S/Cr.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |
Clave InChI |
OIXWARAASUSANH-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


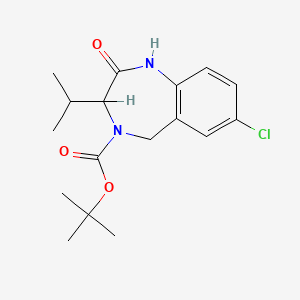
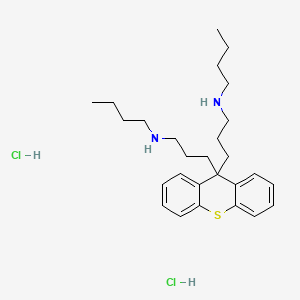

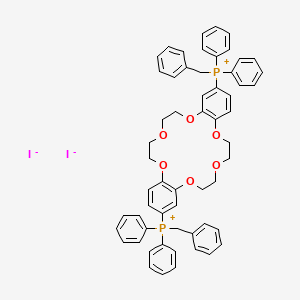
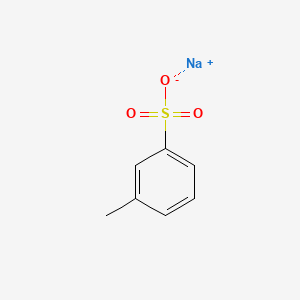


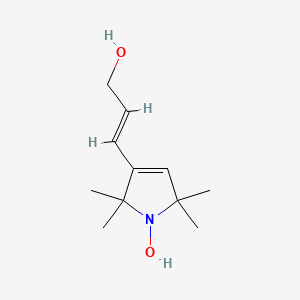
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
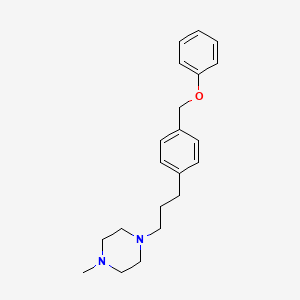
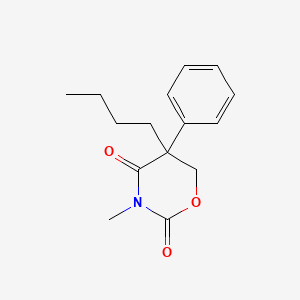
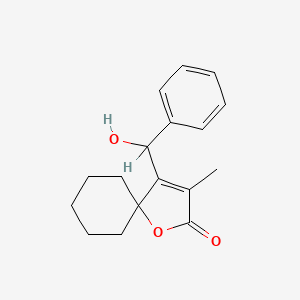
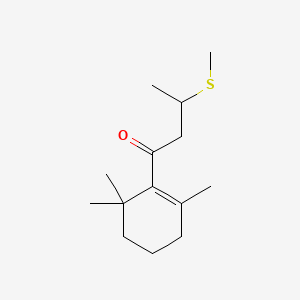
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)
